N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide is an organic compound that features a benzamide core substituted with two chlorine atoms and a side chain containing two furan rings. This compound is of interest due to its unique structure, which combines the properties of benzamides and furans, making it a subject of study in various fields of chemistry and biology.
Mechanism of Action
Mode of Action
It is known that many compounds containing the furan nucleus have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Therefore, its impact on bioavailability is unknown .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide are currently unknown. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2,2-bis(furan-2-yl)ethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Furan-2-yl)ethyl]acetamide: Similar structure but with an acetamide core instead of a benzamide.
N-(Furan-2-ylmethyl)furan-2-carboxamide: Contains a furan ring attached to both the amide nitrogen and the carboxyl group.
2,5-Dichlorobenzamide: Lacks the furan rings but has the same benzamide core with chlorine substitutions.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide is unique due to the presence of two furan rings in its structure, which imparts distinct chemical and biological properties. The combination of the benzamide core with the furan rings makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-11-5-6-14(19)12(9-11)17(21)20-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,13H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQFKVUNDSYFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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